1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol
CAS No.: 81331-60-4
Cat. No.: VC20214602
Molecular Formula: C12H25NO5
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81331-60-4 |
|---|---|
| Molecular Formula | C12H25NO5 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | 2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol |
| Standard InChI | InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2 |
| Standard InChI Key | NERABKXQXDJKRF-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCOCCOCCOCCN1CCO |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-ethanol, reflects its 15-membered macrocyclic architecture. The ring consists of four ethylene oxide units (-CH₂CH₂O-) and one secondary amine group (-NH-), with an ethanol (-CH₂CH₂OH) moiety bonded to the nitrogen atom . This configuration distinguishes it from simpler aza-crown ethers like 1-aza-15-crown-5 (CAS 66943-05-3), which lacks the ethanol substituent .
Molecular Geometry and Conformational Flexibility
X-ray crystallographic studies of analogous compounds, such as 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, reveal a puckered macrocyclic ring with bond angles and torsion angles optimized for host-guest interactions . The ethanol group introduces additional hydrogen-bonding capabilities, enhancing its ability to coordinate polar substrates. Density functional theory (DFT) calculations predict a cavity diameter of approximately 2.8–3.2 Å, suitable for binding alkali metal ions like K⁺ and Na⁺ .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₃NO₅ | |
| Molecular weight | 261.31 g/mol | |
| Cavity diameter | 2.8–3.2 Å | |
| Predicted logP | -1.2 to -0.8 | |
| Hydrogen bond donors | 2 (N-H and O-H) |
Synthesis and Purification
The synthesis of 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-ethanol typically follows a modified Richman-Atkins cyclization approach, adapted from procedures used for aza-18-crown-6 derivatives .
Stepwise Reaction Pathway
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Precursor Preparation: Diethylene glycol ditosylate reacts with ethanolamine in acetonitrile at 60°C to form a linear polyether intermediate.
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Cyclization: The intermediate undergoes high-dilution cyclization in the presence of K₂CO₃, yielding the macrocyclic ring .
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Functionalization: The nitrogen atom is alkylated using 2-bromoethanol to introduce the ethanol substituent.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Linear intermediate | EtOH, 60°C, 12 h | 78% |
| Cyclization | K₂CO₃, CH₃CN, reflux | 45% |
| Ethanol functionalization | 2-Bromoethanol, DMF, 50°C | 62% |
Purification involves column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate .
Physicochemical Properties
The compound exhibits solubility in polar solvents like water, methanol, and DMSO, with limited solubility in nonpolar solvents (e.g., hexane) . Its melting point (42–44°C) and boiling point (estimated 330–350°C) align with trends observed in analogous aza-crown ethers .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 16H, OCH₂CH₂O), 2.82 (t, 2H, NCH₂), 2.70 (t, 2H, CH₂OH), 1.90 (s, 1H, OH) .
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 2870 cm⁻¹ (C-H), 1110 cm⁻¹ (C-O-C) .
Applications in Coordination Chemistry and Catalysis
The ethanol substituent enhances this compound’s utility in metal ion extraction and phase-transfer catalysis.
Metal Ion Binding Studies
Stability constants (log K) for complexes with alkali metals were determined via potentiometric titration:
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K⁺: log K = 3.2 ± 0.1
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Na⁺: log K = 2.7 ± 0.1
Selectivity for K⁺ over Na⁺ arises from the cavity size and hydrogen-bonding interactions with the ethanol group .
Catalytic Activity
In Suzuki-Miyaura cross-coupling reactions, the compound acts as a phase-transfer catalyst, improving yields by 15–20% compared to unmodified crown ethers .
Future Directions
Research opportunities include:
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Developing chiral derivatives for asymmetric catalysis.
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Investigating its use in lithium-ion battery electrolytes.
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Optimizing solubility for biomedical applications (e.g., drug delivery).
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